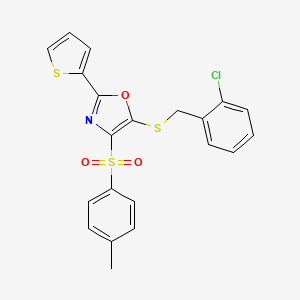
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an antimicrobial agent against various bacterial and fungal strains. It has also been reported to possess anti-inflammatory and anticancer activities. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been investigated for its optical and electronic properties.
Wirkmechanismus
The mechanism of action of 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is not fully understood. However, it has been reported to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane integrity. It has also been suggested that this compound may exert its anti-inflammatory and anticancer activities by modulating various signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of bacterial and fungal strains at low concentrations. It has also been reported to possess anti-inflammatory and anticancer activities. However, the exact mechanism of these activities is not fully understood. In addition, the toxicity and pharmacokinetics of this compound are yet to be fully explored.
Vorteile Und Einschränkungen Für Laborexperimente
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results as an antimicrobial, anti-inflammatory, and anticancer agent. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the toxicity and pharmacokinetics of this compound are not well understood, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of the toxicity and pharmacokinetics of this compound, which can help determine its safety and efficacy in various applications. In addition, the potential use of this compound as a pesticide, herbicide, or in material science applications can also be explored. Finally, more studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole involves the reaction of 2-mercaptobenzothiazole with 2-chlorobenzyl bromide in the presence of a base, followed by cyclization with tosyl chloride and oxalyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in the literature and provides a high yield of the desired product.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3S3/c1-14-8-10-16(11-9-14)29(24,25)20-21(26-19(23-20)18-7-4-12-27-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKGAPHTVILUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

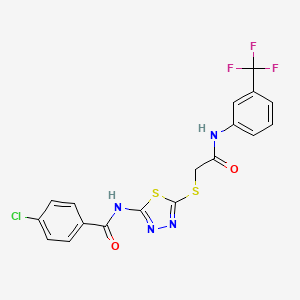
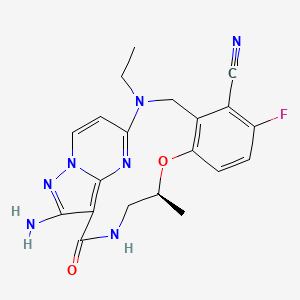
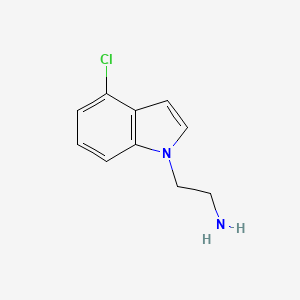

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide](/img/structure/B2457238.png)
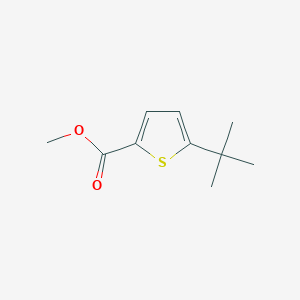

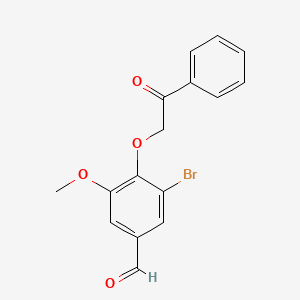
![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2457247.png)
![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)


